

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis

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Compound of Interest		
Compound Name:	Indopine	
Cat. No.:	B1594909	Get Quote

Topic: High-Performance Liquid Chromatography for the Analysis of Perindopril, Indapamide, and Indoline.

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the quantitative analysis of Perindopril, Indapamide, and Indoline using High-Performance Liquid Chromatography (HPLC). The methods described are suitable for routine quality control, stability studies, and pharmacokinetic analysis.

Section 1: Simultaneous Analysis of Perindopril and Indapamide

A common therapeutic combination, Perindopril and Indapamide can be effectively separated and quantified using a stability-indicating RP-HPLC method.

Chromatographic Conditions

A simple, precise, and rapid HPLC method has been developed for the simultaneous determination of Perindopril and Indapamide in pharmaceutical dosage forms. The separation is typically achieved on a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier.



Parameter	Condition 1	Condition 2
Stationary Phase	Hypersil BDS C18 (250 mm x 4.6 mm, 5μm)	YMC C18 (150 x 4.6mm, 3μ particle size)[1]
Mobile Phase	Phosphate buffer (pH 3.5) : Methanol (65:35 v/v)	Potassium dihydrogen phosphate buffer (pH 2.5) : Acetonitrile (60:40 v/v)[1]
Flow Rate	1.0 mL/min	1.0 mL/min[1]
Detection Wavelength	215 nm	230 nm[1]
Injection Volume	20 μL	Not Specified
Retention Time (Perindopril)	3.53 min	4.18 min[1]
Retention Time (Indapamide)	4.09 min	2.5 min[1]

Method Validation Summary

The described methods have been validated according to ICH guidelines, demonstrating specificity, linearity, precision, accuracy, and robustness.[2]

Parameter	Perindopril Erbumine	Indapamide
Linearity Range	160 to 480 μg/mL	50 to 150 μg/mL
LOD	0.23 μg/mL[1]	0.07 μg/mL[1]
LOQ	84.47 μg/mL[1]	27.87 μg/mL[1]
Accuracy (% Recovery)	97.8 to 101.7%	98.7 to 101.8%

Experimental Protocol: Simultaneous Analysis of Perindopril and Indapamide

- 1. Preparation of Mobile Phase (Condition 1):
- Prepare a phosphate buffer and adjust the pH to 3.5 ± 0.05 using orthophosphoric acid.



- Mix the phosphate buffer and methanol in a ratio of 65:35 (v/v).
- Degas the mobile phase by ultrasonication before use.
- 2. Standard Solution Preparation:
- Accurately weigh and transfer 80 mg of Perindopril and 25 mg of Indapamide into a 50 mL volumetric flask.
- Add 25 mL of diluent (mobile phase) and sonicate to dissolve.
- Make up the volume to 50 mL with the diluent.
- Filter the solution through a 0.45 μm membrane filter.
- Further dilute 5.0 mL of this filtrate to 25 mL with the diluent.
- 3. Sample Preparation (from Tablets):
- Weigh and finely powder twenty tablets.
- Accurately weigh a portion of the powder equivalent to 80 mg of Perindopril and 25 mg of Indapamide and transfer it to a 50 mL volumetric flask.
- Add 25 mL of diluent and sonicate to ensure complete dissolution of the active ingredients.
- Make up the volume to 50 mL with the diluent.
- Filter the mixture through a 0.45 μm membrane filter.
- Dilute 5.0 mL of the filtrate to 25 mL with the diluent.
- 4. Chromatographic Analysis:
- Set up the HPLC system with the parameters specified in Condition 1.
- Inject 20 μL of the blank (diluent), standard, and sample solutions into the chromatograph.



 Record the chromatograms and calculate the concentration of Perindopril and Indapamide in the sample by comparing the peak areas with those of the standard.

Section 2: Analysis of Indoline

An HPLC method has been developed for the analysis of Indoline, a saturated analogue of indole, in growth medium during bioremoval studies.[3][4][5]

Chromatographic Conditions

Parameter	Condition
Stationary Phase	Waters PAH C18 (250 mm x 4.6 mm, 5 μm)[5]
Mobile Phase	Methanol and 0.1% Trifluoroacetic acid (TFA) (isocratic)[3][4][5]
Detector	Waters 2489 UV/Vis detector at 280 nm[5]
Separations Module	Waters 2695 Separations module[5]

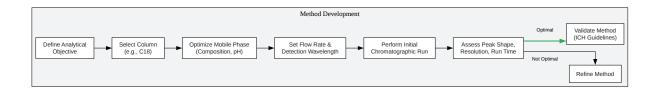
Experimental Protocol: Analysis of Indoline

- 1. Reagents and Materials:
- Methanol (HPLC grade)
- Trifluoroacetic acid (TFA)
- Ultra-pure water
- Indoline standard
- Samples for analysis (e.g., dissolved in Luria Bertani broth)[3][4][5]
- 2. Preparation of Mobile Phase:
- Prepare a 0.1% TFA solution in water.



- The exact ratio of methanol to 0.1% TFA is not specified in the snippets and would need to be optimized for ideal separation.
- 3. Standard and Sample Preparation:
- Dissolve the Indoline standard and the samples in methanol immediately before analysis.[5]
- 4. Chromatographic Analysis:
- Set up the HPLC system according to the specified conditions.
- Wash the system with ultra-pure water between each sample injection to minimize carryover.[5]
- Inject the prepared standard and sample solutions.
- Monitor the elution of Indoline at 280 nm.

Visualizations HPLC Method Development Workflow



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Caption: Workflow for HPLC method development and validation.

Stability-Indicating HPLC Method Logicdot



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References

- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. Using High Performance Liquid Chromatography to Analyse Indoline Degradation During Lead Bioremoval | Chemical Engineering Transactions [cetjournal.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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